Cdiba

Epigenetics m6A Methylation METTL3-14 Complex

CDIBA (4-[2-[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]-ethoxy]benzoic acid; CAS: 479422-22-5) is a synthetic small molecule that functions as both a potent inhibitor of cytosolic phospholipase A2 (cPLA2) and a first-in-class allosteric inhibitor of the METTL3-14 m6A-RNA methyltransferase complex. Its structural identity (C31H26ClNO3, MW: 496.00) is defined by a substituted indole core with a diphenylmethyl group and a benzoic acid moiety connected via an ethoxy linker.

Molecular Formula C31H26ClNO3
Molecular Weight 496.0 g/mol
Cat. No. B2769416
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCdiba
Molecular FormulaC31H26ClNO3
Molecular Weight496.0 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(N1C(C3=CC=CC=C3)C4=CC=CC=C4)C=CC(=C2)Cl)CCOC5=CC=C(C=C5)C(=O)O
InChIInChI=1S/C31H26ClNO3/c1-21-27(18-19-36-26-15-12-24(13-16-26)31(34)35)28-20-25(32)14-17-29(28)33(21)30(22-8-4-2-5-9-22)23-10-6-3-7-11-23/h2-17,20,30H,18-19H2,1H3,(H,34,35)
InChIKeyWCJGWNYPOLQBKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





CDIBA (479422-22-5): A Dual-Activity Inhibitor for cPLA2-Dependent Angiogenesis and METTL3-14 m6A Methylation Studies


CDIBA (4-[2-[5-chloro-1-(diphenylmethyl)-2-methyl-1H-indol-3-yl]-ethoxy]benzoic acid; CAS: 479422-22-5) is a synthetic small molecule that functions as both a potent inhibitor of cytosolic phospholipase A2 (cPLA2) and a first-in-class allosteric inhibitor of the METTL3-14 m6A-RNA methyltransferase complex [1]. Its structural identity (C31H26ClNO3, MW: 496.00) is defined by a substituted indole core with a diphenylmethyl group and a benzoic acid moiety connected via an ethoxy linker . The compound is commercially available in >98% purity (HPLC) for research applications and is routinely prepared as a 10 mM DMSO stock solution for in vitro studies . While CDIBA is historically referenced for its cPLA2 inhibitory activity in the context of tumor angiogenesis, recent high-impact studies have expanded its validated application space to include epigenetic modulation via METTL3-14 complex inhibition, establishing it as a unique dual-purpose chemical probe [2].

Why Standard cPLA2 or METTL3 Inhibitors Cannot Substitute for CDIBA in Validated Research Models


Generic substitution of CDIBA with other cPLA2 inhibitors (e.g., AACOCF3) or other METTL3 inhibitors (e.g., STM2457) is scientifically unsound due to distinct mechanistic and pharmacological profiles. Firstly, CDIBA is the only chemical probe that uniquely bridges cPLA2 signaling and METTL3-14 epigenetics, whereas analogs lack validated dual-activity data in the same model systems [1]. Secondly, within the METTL3 space, CDIBA operates via an allosteric mechanism that requires the intact METTL3-METTL14 complex, distinguishing it from orthosteric ATP-competitive inhibitors like STM2457 (IC50 16.9 nM) and from the alternative allosteric agent Eltrombopag (IC50 4.55 µM), thereby offering a different perturbation of the m6A machinery [2]. Thirdly, in cPLA2-dependent pathophysiology studies, CDIBA has been specifically validated to preserve in vivo diaphragm force and suppress tumor angiogenesis, whereas the widely used cPLA2 inhibitor AACOCF3 has documented off-target effects on cyclooxygenase pathways and divergent cellular potency profiles (IC50 ranging from 1.5 to 56 µM) that confound interpretation [3]. Therefore, replication of published results or procurement for hypothesis-driven research mandates the exact compound identity.

Head-to-Head Quantitative Differentiation of CDIBA vs. Key Analogs and Comparators


Unique Allosteric Mechanism vs. Orthosteric METTL3 Inhibitor STM2457

CDIBA is a first-in-class allosteric inhibitor that requires the intact METTL3-METTL14 complex for activity, whereas the commonly referenced METTL3 inhibitor STM2457 is an orthosteric, ATP-competitive agent [1]. Specifically, CDIBA inhibits the METTL3-14 complex with an IC50 of 17.3 µM, while STM2457 inhibits the catalytic activity of the complex with an IC50 of 0.0169 µM (16.9 nM) [2]. This difference in mechanism (allosteric vs. competitive) means CDIBA provides a tool to dissect complex-dependent m6A regulation without directly competing with endogenous S-adenosylmethionine (SAM) binding.

Epigenetics m6A Methylation METTL3-14 Complex

Allosteric Selectivity vs. Alternative Allosteric METTL3-14 Inhibitor Eltrombopag

CDIBA and Eltrombopag are both allosteric inhibitors of the METTL3-14 complex, but they exhibit distinct potencies and binding profiles. CDIBA inhibits the METTL3-14 complex with an IC50 of 17.3 µM, while Eltrombopag demonstrates an IC50 of 4.55 µM [1]. Critically, CDIBA requires the intact METTL3-METTL14 complex for inhibition and does not inhibit individual METTL3 or METTL14 subunits, whereas Eltrombopag exhibits similar inhibitory activity on the complex and METTL3 alone but not on METTL14 [2]. This indicates a different allosteric binding mode and underscores that CDIBA is a complex-specific probe, while Eltrombopag retains activity against the isolated METTL3 subunit.

Leukemia m6A Epitranscriptomics Allosteric Modulation

In Vivo Preservation of Diaphragm Force vs. cPLA2 Inhibitor AACOCF3 and Mitochondrial Antioxidant MitoTEMPO

In a clinically relevant model of infection-induced diaphragm weakness (cecal ligation and puncture in mice), CDIBA (10 µM) significantly preserved diaphragm force generation. Specifically, CDIBA treatment prevented the reduction in diaphragm force caused by sepsis, with a statistically significant difference compared to the untreated CLP group (P < 0.001) [1]. In a separate model of ventilator-induced diaphragm dysfunction, CDIBA was compared to the mitochondrial antioxidant MitoTEMPO. Both agents were able to attenuate protein degradation, muscle atrophy, and weakness following prolonged mechanical ventilation, and CDIBA specifically decreased mitochondrial reactive oxygen species (ROS) levels [2]. In contrast, the cPLA2 inhibitor AACOCF3 has been shown to exhibit off-target effects on the cyclooxygenase pathway and displays highly variable potency depending on cell type (IC50 ranging from 1.5 to 56 µM), which confounds interpretation in in vivo muscle studies [3].

Skeletal Muscle Physiology Sepsis Oxidative Stress

Delay of Tumor Growth In Vivo vs. Genetic Knockout and Vehicle Control

In the Lewis Lung Carcinoma (LLC) heterotopic tumor model in mice, CDIBA treatment significantly delayed tumor progression. Specifically, the average number of days for tumors to reach a volume of 700 mm³ was 16.8 days for CDIBA-treated mice, compared to 11.8 days for vehicle-treated mice, representing a 5-day delay (95% CI: 3.6 to 6.4 days; P < 0.001) [1]. This effect was also compared to genetic deficiency of cPLA2α (cPLA2α-/- mice), where spontaneous tumor regression was observed in 50% of mice, establishing CDIBA as a pharmacological tool that phenocopies genetic loss-of-function [2]. In contrast, the cPLA2 inhibitor AACOCF3 has not been reported to produce comparable in vivo anti-angiogenic effects in this specific tumor model, and its variable cellular IC50 (1.5-56 µM) limits its utility as a reliable comparator .

Tumor Angiogenesis cPLA2 Signaling In Vivo Oncology

Reduction of Endothelial Cell Proliferation and Migration vs. cPLA2α Deficiency

CDIBA treatment of mouse vascular endothelial 3B-11 cells resulted in a statistically significant reduction in both proliferation and invasive migration [1]. This pharmacological inhibition by CDIBA phenocopied the effects observed in primary murine pulmonary microvascular endothelial cells (MPMEC) isolated from cPLA2α-deficient (cPLA2α-/-) mice [2]. The data confirm that CDIBA effectively recapitulates the cellular phenotype of genetic cPLA2α knockout in endothelial cells, providing a robust chemical alternative for in vitro studies of angiogenesis. In contrast, AACOCF3's potency varies widely across different cell lines (IC50 ranging from 1.5 µM for purified enzyme to >56 µM in cPLA2-positive A549 cells), making CDIBA a more consistent tool for endothelial-specific cPLA2 studies .

Angiogenesis Endothelial Biology Cell Migration

Optimized Derivative 43n Shows Improved Potency and Anti-Leukemic Activity

While CDIBA serves as the foundational hit compound, its optimized derivative 43n demonstrates a significant improvement in METTL3-14 inhibitory potency. Specifically, compound 43n exhibits an IC50 of 2.81 µM against the METTL3-14 complex, which is a 6.2-fold enhancement over the parent compound CDIBA (IC50 = 17.3 µM) [1]. Furthermore, compound 43n displayed a potent antiproliferative effect in acute myeloid leukemia (AML) cell lines by suppressing the m6A level of mRNA, confirming that the allosteric inhibitory mechanism translates to functional anti-leukemic activity [2]. This SAR insight is valuable for researchers looking to benchmark CDIBA's potency and understand the chemical evolution of its pharmacophore.

Acute Myeloid Leukemia (AML) Structure-Activity Relationship (SAR) m6A Epitranscriptomics

Procurement-Guiding Research Applications for CDIBA Based on Verified Differential Evidence


Dissecting METTL3-14 Complex-Dependent m6A Regulation in AML and Solid Tumors

Procure CDIBA as a first-in-class allosteric inhibitor to study METTL3-METTL14 complex function without interfering with orthosteric SAM binding. Its exclusive dependence on the intact complex (IC50 = 17.3 µM) enables researchers to distinguish complex-dependent m6A methylation from the activity of individual METTL3 or METTL14 subunits [1]. This is particularly relevant for AML research, where optimized derivatives of CDIBA (e.g., compound 43n with IC50 = 2.81 µM) have demonstrated antiproliferative effects and suppression of mRNA m6A levels in MOLM-13, MOLM-14, and HL60 cell lines [2].

Investigating cPLA2-Driven Tumor Angiogenesis and Endothelial Cell Function

Use CDIBA in in vivo tumor models to pharmacologically recapitulate cPLA2α genetic deficiency. CDIBA treatment significantly delayed tumor growth in the Lewis Lung Carcinoma model (16.8 vs. 11.8 days to reach 700 mm³; P < 0.001) and reduced endothelial cell proliferation and invasive migration in vitro, directly phenocopying the effects of cPLA2α knockout [3]. This application is ideal for oncology research programs focused on anti-angiogenic therapy development.

Modeling Sepsis-Induced and Ventilator-Induced Diaphragm Dysfunction

Employ CDIBA in in vivo models of skeletal muscle dysfunction to specifically inhibit cPLA2 and prevent diaphragm weakness. At a concentration of 10 µM, CDIBA significantly preserved diaphragm force generation in a mouse sepsis model (P < 0.001 vs. untreated CLP) and decreased mitochondrial ROS production in ventilator-induced diaphragm dysfunction [4]. This is a validated application for critical care and muscle physiology research, where alternative cPLA2 inhibitors like AACOCF3 lack comparable in vivo validation or exhibit off-target effects.

Chemical Probe for Dual cPLA2 and METTL3-14 Inhibition in Cross-Pathway Studies

Leverage CDIBA's unique dual-activity profile to investigate the intersection between cPLA2-mediated lipid signaling and METTL3-14-mediated epitranscriptomic regulation. No other commercially available inhibitor is validated for both targets in the same model systems [5]. This makes CDIBA a valuable tool for systems biology and pathway crosstalk studies, particularly in cancer and inflammatory disease contexts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

45 linked technical documents
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